5-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine
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Overview
Description
5-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxynaphthalene moiety attached to an oxadiazolopyrazine core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 6-methoxynaphthalene-2-carboxylic acid with appropriate reagents to form the oxadiazolopyrazine ring. One common method involves the use of oxalyl chloride and N,N-dimethylformamide to convert the carboxylic acid into an acyl chloride, which then reacts with diaminofurazan to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
5-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes involved in metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[f,h]furazano[3,4-b]quinoxaline: This compound shares a similar oxadiazole core but has a different substitution pattern, leading to distinct properties and applications.
6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol:
Uniqueness
5-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to its methoxynaphthalene moiety, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of novel compounds and in applications where specific interactions with biological targets are required.
Properties
Molecular Formula |
C15H10N4O2 |
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Molecular Weight |
278.26 g/mol |
IUPAC Name |
5-(6-methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C15H10N4O2/c1-20-12-5-4-9-6-11(3-2-10(9)7-12)13-8-16-14-15(17-13)19-21-18-14/h2-8H,1H3 |
InChI Key |
IZECIRGLRZIXBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=NC4=NON=C4N=C3 |
Origin of Product |
United States |
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